Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate
Overview
Description
Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate is an organic compound with the molecular formula C11H13BrO4S. It is a derivative of propanoic acid, featuring a bromophenyl group and a sulfonyl group attached to the propanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-[(4-bromophenyl)sulfonyl]propanoate typically involves the esterification of 3-[(4-bromophenyl)sulfonyl]propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Types of Reactions:
Substitution Reactions: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether
Major Products:
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Sulfone derivatives.
Reduction Products: Corresponding alcohols
Scientific Research Applications
Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 3-[(4-bromophenyl)sulfonyl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- Ethyl 3-(4-chlorophenyl)sulfonylpropanoate
- Ethyl 3-(4-fluorophenyl)sulfonylpropanoate
- Ethyl 3-(4-methylphenyl)sulfonylpropanoate
Comparison: Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets compared to its chloro, fluoro, and methyl analogs .
Properties
IUPAC Name |
ethyl 3-(4-bromophenyl)sulfonylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4S/c1-2-16-11(13)7-8-17(14,15)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYJBBSLEOXIGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCS(=O)(=O)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801263954 | |
Record name | Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801263954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14223-25-7 | |
Record name | Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14223-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801263954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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